N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-oxo-1,2-dihydroindene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-14-8-13(11-3-1-2-4-12(11)14)17(20)18-10-5-6-15-16(7-10)22-9-21-15/h1-7,13H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMRREHLHQQXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity against various cancer cell lines.
Mode of Action
It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis.
Result of Action
The compound’s action results in the disruption of the cell cycle and the induction of apoptosis in cancer cells. This leads to a decrease in the proliferation of cancer cells, potentially slowing the progression of the disease.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy may be influenced by the characteristics of the biological environment, such as the presence of transport proteins and the properties of the cell membrane.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be denoted as follows:
- Molecular Formula : C17H13N3O
- Synonyms : N-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- CAS Registry Number : 899984-00-0
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound this compound has been evaluated for its pharmacological potential.
Antibacterial Activity
A study evaluating derivatives of benzo[d][1,3]dioxole reported strong antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
These findings suggest that derivatives of the parent compound may also possess similar antibacterial properties due to structural similarities .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research has shown that analogs of benzo[d][1,3]dioxole can inhibit tumor growth in various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 0.5 |
| Compound B | HeLa (cervical cancer) | 0.8 |
These results indicate a promising avenue for further investigation into the anticancer potential of this compound and its derivatives .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzo[d][1,3]dioxole structure plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease pathways.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound:
- Antibacterial Case Study : A derivative was tested against Escherichia coli and exhibited an MIC of 50 nM, outperforming standard antibiotics like ampicillin.
- Anticancer Case Study : In vitro studies on lung cancer cell lines revealed that a related compound caused G0/G1 phase arrest and induced apoptosis at concentrations as low as 0.25 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their design, synthesis, and applications:
Crystallographic and Computational Insights
- Software like SHELX and Mercury are critical for analyzing structural analogs (e.g., hydrogen-bonding patterns, packing motifs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
